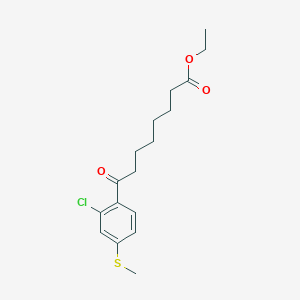

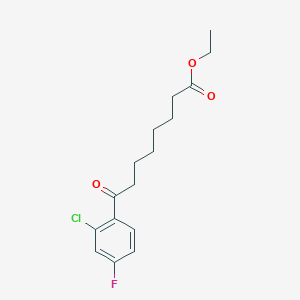

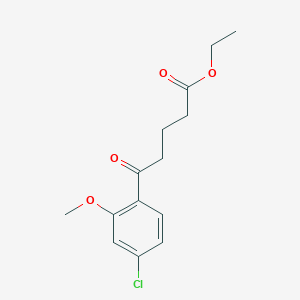

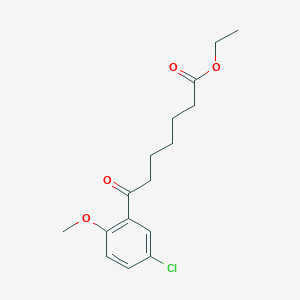

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate (EFMO) is a synthetic compound that has been used in research studies for its potential therapeutic applications. It is an aromatic ether compound that is relatively simple to synthesize and has been used in a variety of lab experiments. EFMO has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate and related compounds have been studied for their crystal structures. For instance, the synthesis and crystal structure of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate was examined using single-crystal X-ray diffraction techniques. This research provides insights into the molecular structure and interactions, particularly the role of hydrogen bonds in crystal packing (Yeong et al., 2018).

Molecular Imaging in Alzheimer's Disease

Compounds similar to Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate have been used in molecular imaging studies, specifically in Alzheimer's disease research. For example, the serotonin 1A receptor densities in Alzheimer's disease patients were quantified using a molecular imaging probe with a similar structure, providing valuable data on neurological changes in Alzheimer's disease (Kepe et al., 2006).

Antagonism at Human 5-HT1A Receptor

A series of compounds, including those structurally related to Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate, were synthesized to examine their antagonistic activity at the human 5-HT1A receptor. These studies are essential in understanding the receptor's function and potential therapeutic applications (Yasunaga et al., 1997).

Synthesis of Intermediate Compounds for Herbicides

Compounds with structural similarities to Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate have been synthesized as intermediates for herbicides. This includes the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, demonstrating the application of these compounds in agricultural chemistry (Yu, 2002).

Mecanismo De Acción

Target of Action

For instance, a compound with a similar structure, 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine, has been reported to target Beta-secretase 1 .

Biochemical Pathways

For instance, thiophene-based analogs, which share some structural similarities with the compound , have been reported to exhibit a variety of biological effects, affecting pathways related to anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)10-7-8-13(18-2)11(15)9-10/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNUJJHTCDIXDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

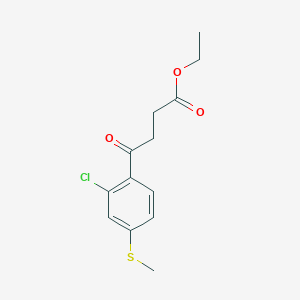

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)